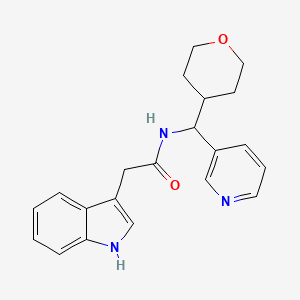![molecular formula C17H22N2O2 B2738598 6-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 896836-32-1](/img/structure/B2738598.png)
6-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” is a chemical compound with the empirical formula C16H20N2O3 and a molecular weight of 288.34 . It is part of a class of compounds known as heterocyclic compounds, which have a high degree of structural diversity and are broadly useful as therapeutic agents .
Scientific Research Applications
Synthesis and Biological Activity
- Anticholinesterase Activity : A study developed a synthesis method for compounds related to 6-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one, demonstrating their inhibitory activity against butyrylcholinesterase (Filippova et al., 2019).
- Antimicrobial Activity : Research on derivatives of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one indicated significant antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (Mandala et al., 2013).
Chemical Synthesis and Catalysis
- Novel Synthesis Methods : Various studies have reported on the synthesis of related compounds, focusing on methods that improve yield, efficiency, and environmental sustainability. For example, the use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst (Niknam et al., 2013) and ionic liquid-mediated synthesis (Tiwari et al., 2018).
Potential Medical Applications
- Anti-inflammatory Properties : A study on a similar 2H-chromen derivative highlighted its anti-inflammatory properties, indicating potential medical applications in managing inflammation (Makkar & Chakraborty, 2018).
- Cytotoxic Agents : Research has identified compounds, such as 6-ethyl-8-hydroxy-4H-chromen-4-one, with cytotoxic properties against cancer cells, suggesting a possible role in cancer therapy (Patjana et al., 2019).
properties
IUPAC Name |
6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-13-4-5-16-15(10-13)14(11-17(20)21-16)12-19-8-6-18(2)7-9-19/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIZVFMIAKWNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


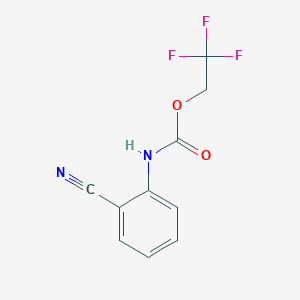
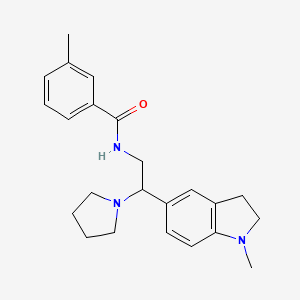
![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)
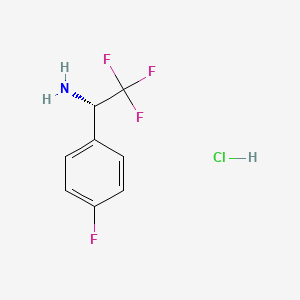
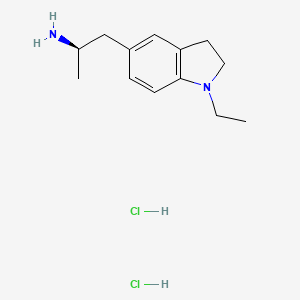
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2738524.png)
![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid](/img/structure/B2738526.png)
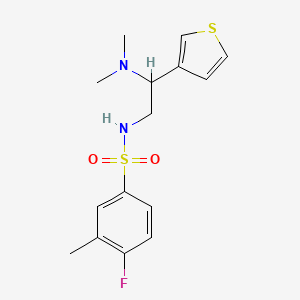
![4-allyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2738528.png)
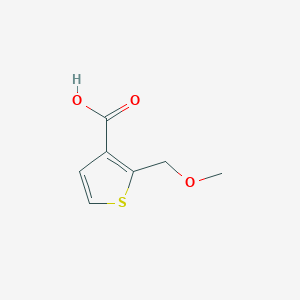
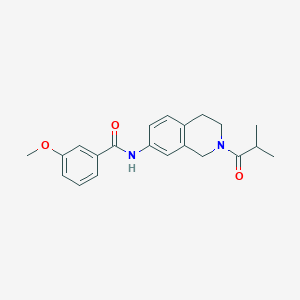
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide](/img/structure/B2738533.png)
